molecular formula C11H8ClFN2O B1488377 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one CAS No. 1601264-94-1

3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one

Cat. No.: B1488377
CAS No.: 1601264-94-1
M. Wt: 238.64 g/mol
InChI Key: HADYCRYPYQAOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazin-2(1H)-one core with a 3-fluorobenzyl group attached to the first position and a chlorine atom at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one typically involves multiple steps, starting with the preparation of the pyrazin-2(1H)-one core. This can be achieved through cyclization reactions of appropriate precursors. The fluorobenzyl group is then introduced through a substitution reaction, and the chlorine atom is added via halogenation.

Industrial Production Methods

In an industrial setting, the compound is likely produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the pyrazin-2(1H)-one core to its corresponding oxo derivatives.

  • Reduction: : Reduction of the pyrazin-2(1H)-one core to pyrazin-2(1H)-ol derivatives.

  • Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of pyrazin-2(1H)-one oxides.

  • Reduction: : Production of pyrazin-2(1H)-ol derivatives.

  • Substitution: : Generation of various substituted pyrazin-2(1H)-one derivatives.

Scientific Research Applications

3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one is unique due to its specific structural features, such as the presence of both fluorine and chlorine atoms. Similar compounds include:

  • 3-Chloro-1-(4-fluorobenzyl)pyrazin-2(1H)-one: : Similar structure but with a different position of the fluorobenzyl group.

  • 3-Fluoro-1-(3-chlorobenzyl)pyrazin-2(1H)-one: : Similar structure but with the positions of fluorine and chlorine reversed.

These compounds may exhibit different biological activities and chemical properties due to their structural differences.

Properties

IUPAC Name

3-chloro-1-[(3-fluorophenyl)methyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-10-11(16)15(5-4-14-10)7-8-2-1-3-9(13)6-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADYCRYPYQAOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.